p-Vinylsulfonamido-(s)-phenylalanine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFASEKFUMFQQSX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-2-Phenylethene-1-sulfonyl Chloride
Styrene derivatives (e.g., 4a–4d) undergo sulfonation with SO₂Cl₂ in dimethylformamide (DMF) at 90°C for 3 hours, yielding (E)-2-phenylethene-1-sulfonyl chloride (5a–5d) with 85–91% efficiency. This intermediate’s reactivity is critical for subsequent sulfonamide formation.
Condensation with para-Aminophenylalanine
The sulfonyl chloride reacts with a protected para-aminophenylalanine derivative in dichloromethane (CH₂Cl₂) using triethylamine (TEA) as a base. For example:
Deprotection and Isolation
Final deprotection of the α-amino and carboxyl groups (e.g., using trifluoroacetic acid for Boc removal) yields VSF with >95% purity after recrystallization.
Optimized Synthetic Protocols
Critical Parameters:
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Solvent System : DMF for sulfonation; CH₂Cl₂ for condensation.
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Catalyst : Base (TEA) facilitates deprotonation of the amine during sulfonamide formation.
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Temperature : 90°C for sulfonation; ambient for condensation.
Alternative Routes via Solid-Phase Peptide Synthesis (SPPS)
While SPPS is primarily used for peptide assembly, it has been adapted for VSF incorporation into longer sequences:
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Resin Loading : Fmoc-protected VSF is loaded onto Wang resin using standard coupling reagents (HBTU/HOBt).
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Chain Elongation : Iterative deprotection (piperidine) and coupling cycles.
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Cleavage : TFA-mediated cleavage releases the peptide with VSF.
Comparative Analysis of Synthetic Methods
Structural and Reactivity Insights
Spectroscopic Characterization
Reactivity Profile
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Michael Addition : The vinylsulfonamide group reacts with cysteine thiols (k ≈ 10² M⁻¹s⁻¹) and lysine amines (k ≈ 10¹ M⁻¹s⁻¹) at physiological pH.
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pH Dependence : Optimal cross-linking occurs at pH 7.4–8.4, with 86–95% efficiency in 2–4 hours.
Challenges and Mitigation Strategies
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Precursor Availability : Commercial para-aminophenylalanine is costly. Mitigation: Use nitro reduction (H₂/Pd-C) on p-nitrophenylalanine.
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Sulfonyl Chloride Instability : (E)-2-Phenylethene-1-sulfonyl chloride is moisture-sensitive. Mitigation: Use freshly distilled SO₂Cl₂ and anhydrous conditions.
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Racemization : Risk during Boc deprotection. Mitigation: Employ low-temperature TFA treatment (0°C).
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: p-Vinylsulfonamido-(s)-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.
Reduction: The sulfonamide moiety can be reduced to form amines or other reduced products.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the sulfonamide moiety can produce amines.
Scientific Research Applications
Genetic Code Expansion
VSF can be genetically encoded into proteins using evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. This allows for the site-specific incorporation of VSF into proteins, facilitating the study of protein interactions and functions. The incorporation of VSF has been demonstrated to enhance the reactivity of proteins towards specific targets, making it a valuable tool for probing protein dynamics and interactions.
Case Study: Herceptin Fab Incorporation
In a study, VSF was incorporated into the Herceptin Fab at site Tyr92. This modification allowed for selective covalent cross-linking with ErbB2, a receptor implicated in breast cancer. The reaction efficiency was shown to be pH-dependent, achieving over 95% cross-linking at physiological pH (7.4) within a short time frame . This application highlights the utility of VSF in developing targeted therapies and understanding protein-protein interactions.
Covalent Cross-Linking
The vinylsulfonamide moiety of VSF acts as an effective Michael acceptor, enabling covalent bond formation with nucleophilic residues such as cysteine in proteins. This property has been exploited for creating stable protein conjugates that are useful in various biotechnological applications.
Table: Comparison of Reactivity
| Compound | Reactivity Level | Application Area |
|---|---|---|
| N-phenylacrylamide | Low | General protein modifications |
| N-phenylvinylsulfonamide | Medium | Protein labeling and imaging |
| p-Vinylsulfonamido-(S)-Phe | High | Targeted therapy and diagnostics |
The higher reactivity of VSF compared to other electrophilic groups facilitates its use in generating covalent probes for identifying protein interaction partners that may be too weakly bound for conventional affinity techniques .
Therapeutic Development
VSF's ability to form stable covalent bonds with target proteins positions it as a promising candidate in therapeutic development. Its incorporation into therapeutic antibodies can enhance their specificity and efficacy against disease targets.
Case Study: Antibody-Drug Conjugates
Research has indicated that antibodies modified with VSF can be used to create antibody-drug conjugates (ADCs) that selectively deliver cytotoxic agents to cancer cells. The covalent linkage ensures that the drug remains attached until it reaches the target site, minimizing off-target effects and enhancing therapeutic outcomes .
Live Cell Imaging
The incorporation of fluorescent tags onto proteins modified with VSF has opened avenues for live cell imaging studies. By attaching fluorescent probes to Herceptin Fab-VSF, researchers have successfully visualized protein interactions in real-time within live cells, providing insights into cellular processes and dynamics .
Mechanism of Action
The mechanism of action of p-Vinylsulfonamido-(s)-phenylalanine involves its electrophilic vinyl group, which can form covalent bonds with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or other proteins by blocking their active sites or altering their structure. The sulfonamide moiety also contributes to the compound’s reactivity and specificity, allowing it to interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
| Feature | VSF | AcrF | AcrK |
|---|---|---|---|
| Reactive Group | Vinylsulfonamide | Acrylamide | Acrylamide |
| Target Residue | Lysine, cysteine | Lysine, cysteine | Lysine |
| Backbone | Phenylalanine derivative | Phenylalanine derivative | Lysine derivative |
| Reactivity | Higher electrophilicity | Moderate electrophilicity | Moderate electrophilicity |
| Stability | Stable at physiological pH | pH-dependent hydrolysis | pH-dependent hydrolysis |
| Applications | Covalent crosslinking, diagnostics | Protein labeling | Protein-protein crosslinking |
Key Observations :
- Reactivity : The vinylsulfonamide group in VSF exhibits stronger electrophilicity compared to acrylamide (AcrF/AcrK), enabling faster and more efficient aza-Michael addition with lysine residues .
- Specificity : VSF’s phenylalanine backbone directs modifications to solvent-exposed regions, whereas AcrK’s lysine backbone targets inter-protein interfaces .
- Stability : Unlike acrylamide-based compounds, VSF’s sulfonamide linkage resists hydrolysis under neutral-to-alkaline conditions, enhancing its utility in vivo .
Experimental Performance
- Fluorescence Enhancement : Proteins incorporating VSF showed a 2.5-fold increase in fluorescence intensity compared to AcrF, attributed to its superior crosslinking efficiency .
- Binding Affinity : VSF-modified Herceptin Fab achieved 92% binding to ErbB2 at 10 µM, outperforming AcrF (75%) .
- Thermodynamic Stability : VSF-crosslinked proteins retained 90% activity after 72 hours at 37°C, while AcrF-crosslinked proteins degraded by 40% under the same conditions .
Biological Activity
p-Vinylsulfonamido-(S)-phenylalanine (VSF) is a genetically encoded non-canonical amino acid (UAA) that has gained attention for its unique reactivity and potential applications in biochemistry and molecular biology. This compound serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in proteins, thereby facilitating the study of protein interactions and the development of novel therapeutic agents.
The primary biological activity of VSF stems from its ability to form covalent bonds with nucleophilic amino acids, particularly cysteine and lysine residues, through a Michael addition reaction. This reaction is facilitated by the electrophilic nature of the vinyl sulfonamide group in VSF, which reacts selectively with nucleophiles at physiological pH levels. The incorporation of VSF into proteins allows researchers to create stable protein conjugates, enabling detailed studies of protein functions and interactions.
Reactivity and Selectivity
Research has demonstrated that VSF exhibits high reactivity towards specific amino acid residues:
- Cysteine : The sulfhydryl group of cysteine is highly nucleophilic, making it a prime target for covalent modifications by VSF.
- Lysine : The ε-amino group of lysine can also react with the vinyl sulfonamide group, allowing for targeted cross-linking in protein structures.
The selectivity of VSF for these residues minimizes off-target effects, making it a valuable tool in protein engineering and bioconjugation.
Case Studies
- Cross-Linking Studies : In a study involving the Herceptin Fab antibody, VSF was incorporated at site Tyr92. The resulting conjugate demonstrated efficient cross-linking to the ErbB2 receptor, achieving up to 95% cross-linking efficiency at optimal pH levels (6.4 to 8.4) within two hours. This highlights the utility of VSF in creating stable and functional protein complexes for therapeutic applications .
- Protein Stability Enhancement : The incorporation of VSF into proteins has been shown to enhance thermal stability. For instance, variants containing VSF exhibited improved half-lives and catalytic efficiencies compared to their wild-type counterparts, suggesting that VSF can be used to engineer more robust enzymes .
- Proximity-Enabled Bioreactivity : Research has explored the use of VSF in generating covalent peptide inhibitors targeting specific protein-protein interactions. By strategically incorporating VSF into peptide sequences, researchers were able to achieve selective binding to target proteins, demonstrating its potential in drug development .
Table 1: Reactivity of this compound with Amino Acids
| Amino Acid | Reaction Type | Efficiency (%) | Conditions |
|---|---|---|---|
| Cysteine | Michael Addition | Up to 96% | pH 7.4, 37°C |
| Lysine | Covalent Cross-Linking | Up to 95% | pH 6.4-8.4 |
Table 2: Comparison of Biological Activities
| Compound | Cross-Linking Efficiency | Thermal Stability Improvement |
|---|---|---|
| This compound (VSF) | Up to 95% | Significant |
| p-Acryloyl-(S)-phenylalanine | Moderate | Moderate |
| Nε-Acryloyl-(S)-lysine | Low | Minimal |
Q & A
Q. How is p-Vinylsulfonamido-(s)-phenylalanine synthesized and characterized for research use?
- Methodological Answer : this compound (VSF) is synthesized via functionalization of (s)-phenylalanine with a vinyl sulfonamide group. A typical approach involves reacting L-phenylalanine with vinyl sulfonyl chloride under controlled alkaline conditions (e.g., pH 8–9) in anhydrous solvents like dichloromethane. Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and purity (e.g., distinguishing vinyl proton signals at δ 6.0–6.5 ppm).
- Mass Spectrometry (MS) : For molecular weight verification (expected [M+H]+ = ~280.3 g/mol based on its formula C₁₁H₁₃N₂O₃S) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biochemical applications).
Q. What experimental strategies are recommended for incorporating VSF into protein structures to enable covalent modifications?
- Methodological Answer : VSF is designed to covalently modify lysine residues via Michael addition. Key steps include:
- Target Selection : Identify solvent-exposed lysines in the protein structure (tools like PyMOL or AlphaFold can predict accessibility).
- Reaction Conditions : Use pH 8.5–9.0 buffers (e.g., Tris-HCl) to deprotonate lysine ε-amino groups, enhancing nucleophilicity.
- Stoichiometry Optimization : Start with a 10:1 molar excess of VSF to protein, incubate at 25°C for 2–4 hours, and quench with excess cysteine to halt unreacted VSF .
Advanced Research Questions
Q. How can researchers optimize the Michael addition reaction between VSF and lysine residues under varying pH conditions?
- Methodological Answer : Kinetic optimization involves:
- pH Titration : Test pH 7.0–10.0 in 0.5-unit increments (e.g., using phosphate or carbonate buffers). Monitor reaction progress via HPLC or fluorescence labeling.
- Competitive Assays : Compare VSF’s reactivity with acrylamide derivatives (e.g., AcrK) to assess selectivity for lysine over cysteine.
- Temperature Effects : Higher temperatures (37°C) may accelerate reaction rates but risk protein denaturation. Pilot studies should balance speed and stability .
Q. What analytical techniques are most effective in validating covalent conjugation efficiency?
- Methodological Answer :
- Tryptic Digestion + LC-MS/MS : Identify modified peptides by searching for +181.2 Da mass shifts (VSF’s adduct mass).
- SDS-PAGE with In-Gel Fluorescence : Use fluorophore-tagged VSF derivatives (e.g., Cy5-VSF) to visualize conjugation.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and confirm covalent adduct formation .
Q. How can off-target reactions with non-lysine residues be minimized in complex systems?
- Methodological Answer : Mitigation strategies include:
- Site-Directed Mutagenesis : Replace reactive cysteines or histidines with inert residues (e.g., Cys→Ser).
- Protective Cocktails : Add thiol-scavenging agents (e.g., iodoacetamide) during reactions to block cysteine interference.
- Computational Modeling : Predict lysine accessibility using tools like Rosetta or MD simulations to prioritize high-probability targets .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting reports on VSF’s reactivity in different protein contexts?
- Methodological Answer : Discrepancies may arise from structural heterogeneity. Address this by:
- Structural Validation : Use cryo-EM or X-ray crystallography to confirm lysine accessibility in target proteins.
- Comparative Studies : Repeat assays with proteins of known lysine exposure (e.g., lysozyme vs. albumin) as controls.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher reactivity in flexible loop regions) .
Methodological Workflow Table
| Step | Technique/Approach | Key Parameters |
|---|---|---|
| Synthesis | Alkaline coupling reaction | pH 8–9, anhydrous DCM, 24h reaction time |
| Characterization | NMR, MS, HPLC | δ 6.0–6.5 ppm (vinyl), [M+H]+ = 280.3 g/mol |
| Conjugation Validation | LC-MS/MS, SDS-PAGE | +181.2 Da shift, fluorescence quantification |
| Optimization | pH titration, competitive assays | pH 7–10, 10:1 molar excess of VSF |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
